molecular formula C12H11FN2O B1482649 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 2098138-03-3

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1482649
CAS No.: 2098138-03-3
M. Wt: 218.23 g/mol
InChI Key: XSAFKRYBVXJUBX-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 2098138-03-3) is a fluorinated pyrazole derivative of high interest in medicinal and agricultural chemistry research. This compound serves as a versatile chemical building block for the synthesis of more complex molecules, particularly through multicomponent reactions which are valuable for constructing diverse compound libraries . The molecular structure features a phenyl group at the 3-position and a reactive carbaldehyde group at the 4-position of the pyrazole ring, which is amenable to further chemical transformations. The 2-fluoroethyl substituent at the 1-position is a key modification, as the fluorine atom is known to enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a promising candidate for pharmaceutical applications . Pyrazole derivatives are considered a privileged scaffold in drug discovery due to their wide spectrum of pharmacological activities. Research on analogous pyrazole-4-carbaldehyde derivatives has demonstrated significant biological potential, including anticancer activity through mechanisms such as kinase inhibition and apoptosis induction . These compounds have also shown antimicrobial properties against various Gram-positive and Gram-negative bacterial strains . Furthermore, the pyrazole core is a common feature in several FDA-approved drugs and compounds with anti-inflammatory, antioxidant, and antifungal activities . The synthesis of this specific compound is typically achieved via the Vilsmeier-Haack formylation, a highly regioselective method for introducing the aldehyde group at the 4-position of the pyrazole ring . The product is characterized by its molecular formula C12H11FN2O and a molecular weight of 218.23 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-fluoroethyl)-3-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-6-7-15-8-11(9-16)12(14-15)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAFKRYBVXJUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.

The synthesis of pyrazole derivatives, including this compound, often involves methods such as the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich arenes. The compound's structure is characterized by a pyrazole ring substituted with a phenyl group and a fluorinated ethyl group, enhancing its pharmacological profile.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the pyrazole moiety have demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related pyrazole compounds range from 0.97–62.5 µg/mL against pathogens such as E. coli and Pseudomonas fluorescens .

Anticancer Activity

Several studies have reported the anticancer potential of pyrazole derivatives. For example, Schiff bases derived from pyrazoles have shown promising activity against cancer cell lines, with selectivity towards tumor cells over normal cells. The anticancer mechanisms often involve apoptosis induction and inhibition of cell proliferation .

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory effects. Some derivatives act as selective COX-2 inhibitors, demonstrating lower ulcerogenic liabilities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. This selectivity is crucial for reducing side effects associated with long-term NSAID use .

Antiviral Activity

The antiviral properties of pyrazoles have been explored in relation to influenza and other viral infections. Compounds with a pyrazole structure have been identified as neuraminidase inhibitors, which are essential for viral replication and spread .

Case Studies

Several case studies illustrate the biological activity of related pyrazole compounds:

  • Anticancer Study : A study on Schiff bases derived from this compound reported enhanced cytotoxicity against lung cancer cell lines (NCI H-522). The study measured IC50 values and demonstrated that these compounds could induce apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
  • Inflammation Model : In vivo studies using animal models showed that pyrazole derivatives could significantly reduce inflammation markers when administered during induced inflammatory conditions, suggesting their utility in treating inflammatory diseases .

Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against E. coli and other pathogens; MIC values range from 0.97–62.5 µg/mL
AnticancerInduces apoptosis in cancer cell lines; selective toxicity observed
Anti-inflammatorySelective COX-2 inhibition; lower ulcerogenic risk compared to NSAIDs
AntiviralNeuraminidase inhibition; potential against influenza viruses

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazole derivatives, including 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, exhibit significant anticancer properties. A study demonstrated that compounds with a similar structure were effective against various cancer cell lines, suggesting that the presence of the pyrazole ring enhances biological activity. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In one study, derivatives of pyrazole were tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications to the pyrazole structure could enhance antibacterial efficacy, making it a candidate for developing new antibiotics .

Materials Science

Fluorescent Materials
Recent advancements have led to the synthesis of fluorescent materials using pyrazole derivatives. This compound can be incorporated into boron complexes that exhibit fluorescence. These materials are promising for applications in optoelectronics and sensor technology, where their light-emitting properties can be exploited .

Agricultural Chemistry

Pesticide Development
Pyrazole compounds have been explored for their potential as pesticides due to their biological activity. Research has indicated that modifications to the pyrazole structure can lead to enhanced insecticidal properties. The incorporation of a fluoroethyl group may improve the compound's stability and efficacy in agricultural applications .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12.5Kinase inhibition
Compound BMCF-715.0Apoptosis induction
This compoundA549TBDTBD

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus32 µg/mL
Compound DEscherichia coli64 µg/mL
This compoundPseudomonas aeruginosaTBD

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-4-carbaldehyde Derivatives

Compound Name R₁ (Position 1) R₃ (Position 3) Molecular Formula Key Features
1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde 2-Fluoroethyl Phenyl C₁₂H₁₁FN₂O Flexible fluoroalkyl chain; moderate steric hindrance
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4e) Benzoyl 4-Hydroxyphenyl C₁₇H₁₁N₃O₅ Electron-withdrawing benzoyl group; strong antioxidant activity
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde 4-Fluorophenyl Phenyl C₁₆H₁₁FN₂O Aromatic fluorine; high yield (81%); IR: C=O (1673 cm⁻¹)
1-(6-Bromobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde Bromobenzo[d]thiazol-2-yl Phenyl C₁₇H₁₁BrN₂OS Bromine enhances antimicrobial activity; DPPH radical scavenging
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde 4-Chlorobenzyl Phenyl C₁₇H₁₃ClN₂O Chlorine increases electronegativity; commercial availability

Physicochemical Properties

  • Lipophilicity: Fluorinated derivatives (e.g., 2-fluoroethyl, 4-fluorophenyl) exhibit higher logP values compared to non-fluorinated analogs, improving membrane permeability .
  • Synthetic Yields : Propargylation and Vilsmeier-Haack reactions yield 70–85% for most derivatives, but fluorinated compounds (e.g., 1-(2-fluoroethyl)-3-phenyl-) may require specialized fluorination techniques .

Spectroscopic Data Comparison

Table 2: IR and NMR Spectral Features

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (CHO proton, δ ppm) Reference
1-(2-Fluoroethyl)-3-phenyl-... ~1670 (predicted) ~9.5 (predicted)
1-Benzoyl-3-phenyl-... (4e) 1670 9.5
1-(4-Fluorophenyl)-3-phenyl-... 1673 9.5
1-(6-Bromobenzo[d]thiazol-2-yl)-3-phenyl-... 1675 9.6

The carbaldehyde proton consistently resonates near δ 9.5 ppm across analogs, confirming minimal electronic perturbation from substituents .

Preparation Methods

Vilsmeier-Haack Formylation of Pyrazoles

The Vilsmeier-Haack reaction is the predominant and most effective method for formylating pyrazole derivatives at the 4-position. This reaction involves treating the pyrazole or its hydrazone precursor with a Vilsmeier reagent formed in situ by the reaction of POCl3 and DMF.

  • Procedure: The pyrazole or hydrazone is dissolved in dry DMF, cooled, and POCl3 is added dropwise. The mixture is then heated (typically 70–120 °C) for several hours (3–4 h). After completion, the reaction mixture is quenched with ice and neutralized with dilute base, leading to precipitation of the pyrazole-4-carbaldehyde product.
  • Example: 3-Substituted pyrazole-4-carbaldehydes have been prepared by formylation of methyl ketone hydrazones using POCl3/DMF, yielding good to excellent yields (up to 77% reported for related compounds).

This method is applicable to a wide range of N-substituted pyrazoles, including those bearing alkyl or aryl groups at N-1 and C-3 positions. The reaction conditions can be fine-tuned to accommodate sensitive substituents such as fluoroalkyl groups.

Formation of the Pyrazole Core with N-(2-fluoroethyl) Substitution

The N-(2-fluoroethyl) substituent can be introduced either by:

Following the formation of the N-(2-fluoroethyl)-3-phenyl-1H-pyrazole, the Vilsmeier-Haack reaction is employed to introduce the aldehyde group at the 4-position.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Temperature Time Yield (%) Notes
Pyrazole formation Phenylhydrazine + 2-fluoroethyl-substituted ketone or alkylation of pyrazole with 2-fluoroethyl halide Reflux in ethanol or base-mediated alkylation 1–4 hours 70–85 Hydrazone formation followed by cyclization or direct alkylation of pyrazole nitrogen
Vilsmeier-Haack formylation POCl3 + DMF; pyrazole substrate in dry DMF 70–120 °C 3–4 hours 70–77 Formylation at C-4 position; reaction mixture quenched in ice and neutralized

Research Findings and Observations

  • The Vilsmeier-Haack reaction is highly selective for the 4-position formylation of pyrazoles, even in the presence of electron-withdrawing groups like fluoroalkyl substituents.
  • The reaction requires anhydrous conditions and dry DMF to avoid side reactions and ensure high yields.
  • The formyl group introduced is somewhat labile under strongly basic conditions but stable under neutral or mildly acidic workup.
  • Alkylation of the pyrazole nitrogen with 2-fluoroethyl halides proceeds efficiently under basic conditions, allowing for good control over N-substitution.
  • The overall synthetic route is modular, allowing variation in the aryl and alkyl substituents to tailor the compound's properties.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Vilsmeier-Haack Formylation Formylation of pyrazole or hydrazone with POCl3/DMF High regioselectivity; good yields; broad substrate scope Requires dry conditions; sensitive to moisture
N-Alkylation with 2-fluoroethyl halide Alkylation of pyrazole nitrogen with fluoroalkyl halide Straightforward; controllable substitution Possible side reactions; requires base and careful control
Hydrazone Cyclization Cyclization of 2-fluoroethyl hydrazine with phenyl ketone One-pot synthesis of pyrazole core Availability of fluoroethyl hydrazine; reaction optimization needed

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
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1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

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